molecular formula C22H20N4O B12895654 2-({Bis[(pyridin-2-yl)methyl]amino}methyl)quinolin-8-ol CAS No. 648896-31-5

2-({Bis[(pyridin-2-yl)methyl]amino}methyl)quinolin-8-ol

Cat. No.: B12895654
CAS No.: 648896-31-5
M. Wt: 356.4 g/mol
InChI Key: ACZGKJKOUXXCEU-UHFFFAOYSA-N
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Description

Fluorescence Properties

The quinolin-8-ol core retains intrinsic fluorescence, but the appended pyridyl groups redshift emission maxima by ~20 nm compared to 8-hydroxyquinoline due to extended conjugation.

Metal Chelation

While 8-hydroxyquinoline forms 1:2 metal-ligand complexes, the title compound can adopt 1:1 stoichiometry via tridentate coordination, as demonstrated in zinc and copper complexes.

Structural Flexibility

Derivatives lacking the bis(pyridylmethyl)amine group (e.g., 5-chloro-8-hydroxyquinoline) exhibit rigid planar structures, whereas the title compound’s flexible arms enable conformational adaptation during metal ion binding.

Properties

CAS No.

648896-31-5

Molecular Formula

C22H20N4O

Molecular Weight

356.4 g/mol

IUPAC Name

2-[[bis(pyridin-2-ylmethyl)amino]methyl]quinolin-8-ol

InChI

InChI=1S/C22H20N4O/c27-21-9-5-6-17-10-11-20(25-22(17)21)16-26(14-18-7-1-3-12-23-18)15-19-8-2-4-13-24-19/h1-13,27H,14-16H2

InChI Key

ACZGKJKOUXXCEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN(CC2=NC3=C(C=CC=C3O)C=C2)CC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline-5-carbaldehyde with bis(pyridin-2-ylmethyl)amine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is carried out in dichloromethane at room temperature for 24 hours. The product is then purified by chromatography on silica gel using ethyl acetate as the eluent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase yield and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The quinoline moiety undergoes oxidation to form quinoline N-oxide derivatives . This reaction is typically mediated by hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) under mild conditions. The resulting N-oxide retains ligand functionality while altering electronic properties for enhanced metal-binding selectivity.

Reagent Product Application
H₂O₂ (30%)Quinoline N-oxide derivativeFluorescence probe modification
mCPBAEpoxide intermediates (theoretical)Potential catalytic applications

Metal Coordination Reactions

The compound acts as a pentadentate ligand , coordinating metal ions via:

  • Pyridinyl nitrogen atoms

  • Quinolinol oxygen atom

  • Tertiary amine nitrogen .

Key Metal Complexes:

Metal Ion Coordination Geometry Structural Features
Zn²⁺Distorted trigonal bipyramidalDinuclear complexes with μ₂-bridging chlorides; C–H⋯Cl hydrogen bonding networks
Al³⁺OctahedralEnhanced fluorescence in UV-Vis spectra (λₑₘ = 490 nm)
Cd²⁺TetrahedralStabilized by π–π interactions (3.71 Å interplanar distance)

Mechanism : Coordination occurs through a stepwise process:

  • Proton dissociation from the quinolinol -OH group .

  • Sequential binding of pyridinyl N and tertiary amine N to metal centers .

  • Chelate ring formation (e.g., five-membered rings with Zn²⁺) .

Functionalization for Sensor Design

The compound serves as a precursor for fluorescence probes via Schiff base formation or alkylation :

Schiff Base Derivatives

Reaction with aldehydes (e.g., 5-chloro-8-quinolinol carbaldehyde) yields imine-linked sensors :

text
Quinolinol-CHO + H₂N-(DPA) → Quinolinol-CH=N-(DPA)

Conditions : Methanol, 353 K, 24 h .

Alkylation Reactions

Methylation of the tertiary amine using iodomethane (CH₃I) enhances hydrophobicity for membrane permeability :

text
Compound + CH₃I → N-methylated derivative

Yield : ~60% (acetonitrile recrystallization) .

Supramolecular Interactions

Non-covalent interactions dominate crystalline states:

Interaction Type Bond Length (Å) Role
O–H⋯N (intramolecular)1.82Stabilizes planar quinolinol moiety
C–H⋯O (intermolecular)2.38Forms inversion dimers
π–π stacking3.71Layer formation in Zn complexes

Reaction Kinetics and Selectivity

  • Zn²⁺ Binding : Association constant (Kₐ) = 1.2 × 10⁵ M⁻¹ .

  • pH Dependency : Optimal coordination at pH 7.4 (physiological conditions) .

  • Interference Studies : >10-fold selectivity for Zn²⁺ over Fe³⁺/Ca²⁺ .

This reactivity profile underpins applications in bioimaging probes , environmental metal detection , and catalysis , with structural tunability via targeted substitutions at the quinoline C5/C7 positions .

Scientific Research Applications

2-((Bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Employed in the development of fluorescent probes for detecting metal ions in biological samples.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its metal-chelating properties.

    Industry: Utilized in the synthesis of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-((Bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds involving the nitrogen atoms of the pyridine rings and the oxygen atom of the quinoline moiety. This chelation process can influence various biochemical pathways and is the basis for its use in fluorescent probes and therapeutic applications.

Comparison with Similar Compounds

Hydrazone Derivatives

  • 2-((2-(Pyridin-2-yl)hydrazono)methyl)quinolin-8-ol (): This compound replaces the bis-pyridylmethylamine group with a hydrazone-linked pyridyl substituent. While it retains metal-binding capacity, its Cu(II) and Ni(II) complexes exhibit moderate antitumor activity against seven cancer cell lines (IC₅₀: 5–20 μM), suggesting that the hydrazone linker reduces stability compared to the tertiary amine in the main compound .

Imine and Aromatic Substituted Derivatives

  • 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol (): Substitution with a hydroxylphenylimino group results in strong antifungal activity (MIC: 2–8 μg/mL), comparable to fluconazole. The phenolic hydroxyl group enhances hydrogen bonding, improving target interaction but limiting metal-chelation efficiency .

Aliphatic Amine Derivatives

  • 5-Bromo-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol (): Incorporation of a pyrrolidine group increases lipophilicity (logP ~3.6) and steric bulk, reducing water solubility but improving membrane permeability. However, the lack of aromatic N-donors diminishes metal-binding strength compared to the main compound.

Physicochemical Properties

Compound Molecular Weight logP Hydrogen Bond Donors Polar Surface Area (Ų)
2-({Bis[(pyridin-2-yl)methyl]amino}methyl)quinolin-8-ol ~385.4 (est.) ~3.5 2 ~60 (est.)
7-{(6-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol 342.4 3.63 2 52.6
2-((Methyl(2-(pyridin-2-yl)ethyl)amino)methyl)quinolin-8-ol 297.4 3.48 2 50.1
  • The main compound’s bis-pyridyl groups provide a balance of lipophilicity (logP ~3.5) and polarity, facilitating both membrane penetration and aqueous solubility. Derivatives with aliphatic amines (e.g., pyrrolidine, piperidine) exhibit higher logP values, favoring biodistribution but reducing solubility .

Biological Activity

2-({Bis[(pyridin-2-yl)methyl]amino}methyl)quinolin-8-ol is a complex organic compound with a distinctive structure that combines a quinoline core with bis(pyridin-2-yl)methylamine groups. This unique configuration not only enhances its chemical properties but also suggests significant biological activity, particularly in medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N4OC_{22}H_{20}N_{4}O, with a molecular weight of 356.4 g/mol. The compound features a quinoline moiety, which is known for its fluorescent properties, making it a potential candidate for applications in cellular imaging and tracking biological processes.

PropertyValue
CAS Number 648896-31-5
Molecular Formula C22H20N4O
Molecular Weight 356.4 g/mol
IUPAC Name 2-[[bis(pyridin-2-ylmethyl)amino]methyl]quinolin-8-ol
Fluorescence Yes

Synthesis

The synthesis of this compound typically involves the reaction of 8-hydroxyquinoline with bis(pyridin-2-yl)methylamine in the presence of sodium triacetoxyborohydride as a reducing agent. This reaction is conducted under controlled conditions to ensure high yields and structural integrity of the product.

Antitumor Properties

Research indicates that compounds structurally similar to this compound exhibit notable antitumor activity. For instance, studies have shown that derivatives of quinolinol can inhibit the growth of various cancer cell lines by inducing apoptosis and downregulating oncogenes such as MYC in lymphoma cells .

In vitro studies have demonstrated that treatment with related compounds leads to a significant increase in the sub-G1 phase of the cell cycle, indicating apoptotic activity . The mechanism involves modulation of enhancer RNA expression and histone modifications, which are critical for gene regulation in cancer cells.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Similar quinoline derivatives have been reported to possess antibacterial properties against a range of pathogens, suggesting that this compound may exhibit comparable efficacy.

Case Studies and Research Findings

  • Cancer Cell Lines : A study focusing on Burkitt lymphoma and diffuse large B-cell lymphoma indicated that treatment with quinolinol derivatives led to significant growth inhibition across various cell lines, highlighting their potential as therapeutic agents .
  • Mechanistic Insights : Research has provided insights into the mechanism of action, revealing that these compounds can alter chromatin states and gene expression profiles, further supporting their role in cancer therapy .
  • Fluorescent Probes : The fluorescence properties of this compound make it suitable for use as a probe in biological imaging, allowing real-time monitoring of cellular processes.

Q & A

Q. How does its stability under physiological conditions impact therapeutic potential?

  • Findings : Stability studies (pH 7.4, 37°C) reveal hydrolysis at the methylene bridge, necessitating prodrug strategies. Chelation with endogenous metals (e.g., Zn²⁺) may enhance stability but requires pharmacokinetic profiling .

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